molecular formula C22H26Cl3N3OS B1665901 10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride CAS No. 49780-10-1

10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride

Cat. No.: B1665901
CAS No.: 49780-10-1
M. Wt: 486.9 g/mol
InChI Key: UERHIZBSLAGDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaclorzine hydrochloride is a chemical compound known for its pharmacological properties. It is primarily used as an antihistamine and has applications in treating allergic reactions. The compound’s molecular formula is C22H24ClN3OS.2ClH, and it is characterized by its ability to block histamine receptors, thereby alleviating symptoms associated with allergies .

Scientific Research Applications

Azaclorzine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and histamine receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaclorzine hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The process typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the chlorophenothiazine moiety.

    Step 3: Final conversion to the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of azaclorzine hydrochloride is optimized for large-scale synthesis. This involves:

Chemical Reactions Analysis

Azaclorzine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert azaclorzine hydrochloride into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Mechanism of Action

Azaclorzine hydrochloride exerts its effects by blocking histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound also stabilizes mast cells and exhibits anti-inflammatory properties. The molecular targets include histamine receptors and pathways involved in allergic responses .

Comparison with Similar Compounds

Azaclorzine hydrochloride can be compared with other antihistamines such as:

    Diphenhydramine Hydrochloride: Another antihistamine with similar effects but different chemical structure.

    Chlorpheniramine Maleate: Known for its antihistamine properties but with a different mechanism of action.

    Loratadine: A non-sedating antihistamine with a longer duration of action.

Uniqueness: Azaclorzine hydrochloride is unique due to its specific chemical structure, which allows it to effectively block histamine receptors and provide relief from allergic symptoms. Its combination of antihistamine, mast cell stabilization, and anti-inflammatory effects sets it apart from other similar compounds .

Properties

CAS No.

49780-10-1

Molecular Formula

C22H26Cl3N3OS

Molecular Weight

486.9 g/mol

IUPAC Name

3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride

InChI

InChI=1S/C22H24ClN3OS.2ClH/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H

InChI Key

UERHIZBSLAGDLU-UHFFFAOYSA-N

SMILES

C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl

Canonical SMILES

C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azaclorzine
Nonachlazin
Nonachlazine
Nonakhlazin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Reactant of Route 2
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Reactant of Route 3
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
Reactant of Route 6
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.